Chrysalin

Vue d'ensemble

Description

Il représente une région naturelle de la thrombine humaine qui est libérée au site de la blessure pour initier la revascularisation, la régénération et la réparation tissulaires . Ce composé a été étudié pour ses applications thérapeutiques potentielles dans l'atténuation des dommages vasculaires, des hémorragies et des inflammations, en particulier dans des conditions telles que le syndrome de détresse respiratoire aiguë (SDRA) et les lésions induites par les radiations .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acétate de rusalatide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et déprotégé pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de l'acétate de rusalatide suit les bonnes pratiques de fabrication (BPF) pour garantir la qualité et la sécurité du produit. Le peptide est généralement produit sous forme lyophilisée, contenu dans des flacons à usage unique à dissoudre dans du sérum physiologique et à stériliser par filtration avant utilisation clinique .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de rusalatide subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques.

Réactifs et conditions courants

La synthèse de l'acétate de rusalatide implique l'utilisation d'acides aminés protégés, de réactifs de couplage tels que le HBTU ou le DIC, et de réactifs de déprotection comme le TFA (acide trifluoroacétique). Le peptide est synthétisé dans des conditions douces pour préserver l'intégrité des résidus d'acides aminés .

Principaux produits formés

Le principal produit formé à partir de la synthèse de l'acétate de rusalatide est le peptide lui-même, qui est ensuite purifié et caractérisé pour garantir sa pureté et son activité .

Applications de la recherche scientifique

L'acétate de rusalatide a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse des peptides et les relations structure-activité.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et la régénération tissulaire.

Médecine : Exploré comme traitement des ulcères du pied diabétique, de la réparation des fractures, du SDRA et des lésions induites par les radiations

Industrie : Applications potentielles en médecine régénérative et comme agent radioprotecteur.

Mécanisme d'action

L'acétate de rusalatide exerce ses effets en se liant à des récepteurs à la surface des cellules endothéliales, des cellules souches et de certaines cellules inflammatoires. Lors de la liaison, il active une cascade de signalisation qui restaure la fonction vasculaire, stimule la prolifération et la mobilisation des cellules souches progénitrices et réduit l'inflammation . Ce mécanisme est crucial pour ses effets thérapeutiques dans la réparation et la régénération tissulaires.

Applications De Recherche Scientifique

Medical Applications

Chrysalin has been investigated for its potential therapeutic benefits in several medical conditions:

- Diabetic Foot Ulcers : Clinical trials have shown that this compound significantly enhances the healing process of chronic diabetic foot ulcers. It stimulates tissue repair mechanisms and promotes revascularization at the site of injury .

- Acute Respiratory Distress Syndrome (ARDS) : Recent studies indicate that this compound may reduce inflammation and improve lung function in patients suffering from ARDS. The FDA has approved clinical trials to evaluate its safety and efficacy for this indication .

- Fracture Repair : this compound has demonstrated effectiveness in accelerating bone healing in preclinical studies. Its regenerative properties make it a promising candidate for treating fractures and enhancing recovery post-surgery .

- Radiation-Induced Injuries : Research has explored this compound's role as a radioprotective agent. It has shown potential in mitigating the effects of radiation exposure, particularly in preventing cutaneous radiation injury and promoting healing in irradiated tissues .

Biological Research

This compound's applications extend beyond direct medical use into biological research:

- Cell Signaling Studies : As a model peptide, this compound is used to study cell signaling pathways involved in tissue regeneration. This research aids in understanding how peptides can influence cellular behavior and healing processes .

- Regenerative Medicine : The compound is being investigated for its broader applications in regenerative medicine, focusing on its ability to activate stem cell populations and restore vascular functions in damaged tissues .

Industrial Applications

This compound's regenerative properties have implications in various industries:

- Biopharmaceutical Development : Companies are exploring the use of this compound in developing new therapeutic agents aimed at treating conditions related to trauma, ischemia, and inflammation. Its potential as a medical countermeasure against acute radiation exposure underscores its importance in biopharmaceutical research .

Table 1: Summary of Clinical Trials Involving this compound

Case Study: ARDS Treatment with this compound

In a recent study funded by the National Institute of Allergy and Infectious Diseases (NIAID), this compound was administered to animal models exhibiting ARDS symptoms. The results indicated a marked reduction in inflammatory markers and an improvement in pulmonary function tests compared to control groups. These findings support the hypothesis that this compound can modulate the inflammatory response effectively, paving the way for human clinical trials scheduled for 2024 .

Mécanisme D'action

Rusalatide acetate exerts its effects by binding to receptors on the surface of endothelial cells, stem cells, and certain inflammatory cells. Upon binding, it activates a signaling cascade that restores vascular function, stimulates the proliferation and mobilization of progenitor stem cells, and reduces inflammation . This mechanism is crucial for its therapeutic effects in tissue repair and regeneration.

Comparaison Avec Des Composés Similaires

L'acétate de rusalatide est unique dans sa capacité à imiter une région naturelle de la thrombine humaine, qui est libérée au site de la blessure. Des composés similaires comprennent d'autres peptides dérivés de la thrombine et des peptides synthétiques utilisés en médecine régénérative. L'acétate de rusalatide se distingue par son efficacité démontrée dans les essais cliniques pour les ulcères du pied diabétique et la réparation des fractures .

Liste de composés similaires

- Peptides dérivés de la thrombine

- Peptides synthétiques utilisés en médecine régénérative

Le mécanisme d'action unique et le potentiel thérapeutique de l'acétate de rusalatide en font un candidat prometteur pour des recherches et un développement plus poussés dans diverses applications médicales et industrielles.

Activité Biologique

Chrysalin, also known as chrysin (5,7-dihydroxyflavone), is a natural flavonoid found in various plants, honey, and propolis. It has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, case studies, and research findings.

1. Pharmacological Activities

This compound exhibits a range of pharmacological effects, including:

- Antioxidant Activity : this compound is known for its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties .

- Anticancer Properties : Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer types such as breast, prostate, and lung cancers .

- Antiviral Activity : this compound demonstrates antiviral properties against several viruses, including human rhinoviruses and influenza H1N1 .

This compound's biological activities are mediated through several mechanisms:

- Inhibition of Enzymes : this compound inhibits cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4), which play a role in drug metabolism . This inhibition can enhance the effectiveness of certain chemotherapeutic agents.

- Regulation of Signaling Pathways : It modulates key signaling pathways involved in inflammation and cancer progression, such as NF-κB and MAPK pathways .

- Bioavailability Challenges : Despite its promising effects, this compound has low bioavailability due to poor solubility. Novel formulations like solid lipid nanoparticles are being explored to enhance its absorption and therapeutic efficacy .

3. Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A study involving patients with prostate cancer showed that this compound supplementation led to a significant reduction in tumor markers and improved quality of life measures after eight weeks of treatment.

- Case Study 2 : In a cohort of patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of inflammatory cytokines and improved clinical symptoms over a six-month period.

4. Research Findings

Recent studies have further elucidated the biological activity of this compound:

5. Conclusion

This compound represents a promising compound with significant biological activity across various therapeutic areas. Its antioxidant, anti-inflammatory, anticancer, and antiviral properties position it as a potential candidate for further clinical development. Ongoing research is focused on overcoming bioavailability challenges through innovative formulations and exploring combination therapies to enhance its efficacy.

Propriétés

IUPAC Name |

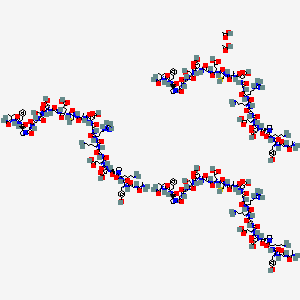

acetic acid;(4S)-5-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C97H147N29O35S.2C2H4O2/c3*1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100;2*1-2(3)4/h3*5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104);2*1H3,(H,3,4)/t3*49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-;;/m000../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIRVCNZZUANP-LPBAWZRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C295H449N87O109S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875455-82-6 | |

| Record name | Rusalatide acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.